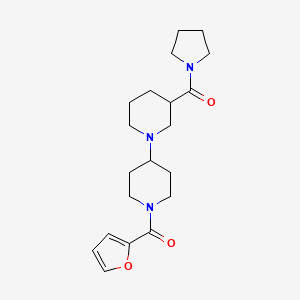

![molecular formula C17H19N5OS B5492313 N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492313.png)

N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the use of specific reagents and conditions. For example, the synthesis of 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride, a related compound, involves the use of dry ethanol, KSCN, and HCl, followed by reflux at 60°C . The reaction mass is then poured into ice, and the precipitated solid is filtered to afford the crude product .Molecular Structure Analysis

The molecular structure of thiazole-based compounds is influenced by the substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the substituents on the thiazole ring. For example, compounds with para-substituted electron-withdrawing halogen groups on the phenyl ring showed better antifungal activity against C. albicans .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .作用機序

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, one should refer to the material safety data sheet (MSDS) for the compound .

将来の方向性

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new thiazole derivatives with different substituents to explore their potential biological activities . Additionally, further studies could investigate the detailed mechanisms of action of these compounds.

特性

IUPAC Name |

1-phenyl-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-12(2)17-19-13(11-24-17)8-9-18-16(23)15-10-22(21-20-15)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTIBOPRYSQRLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCNC(=O)C2=CN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[2-amino-3-cyano-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5492242.png)

![4-benzyl-3-ethyl-1-[4-(hydroxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5492249.png)

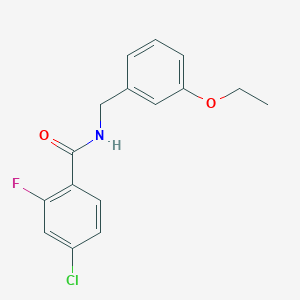

![3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5492255.png)

![methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5492263.png)

![N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}chromane-6-carboxamide](/img/structure/B5492270.png)

![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5492289.png)

![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)

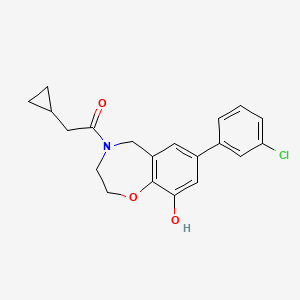

![3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5492315.png)

![6-(methoxymethyl)-1-methyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5492322.png)

![3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5492336.png)

![2-(2-furyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5492344.png)